3-Chloro-2-isopropoxyaniline
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Overview
Description
3-Chloro-2-isopropoxyaniline: is an organic compound with the molecular formula C9H12ClNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and an isopropoxy group. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-isopropoxyaniline typically involves the reaction of 3-chloroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-isopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Various amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-Chloro-2-isopropoxyaniline is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
- 3-Chloro-4-isopropoxyaniline
- 2-Isopropoxyaniline
- 4-Isopropoxyaniline hydrochloride
Comparison: 3-Chloro-2-isopropoxyaniline is unique due to the specific positioning of the chlorine and isopropoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chlorine atom at the 3-position and the isopropoxy group at the 2-position can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-chloro-2-propan-2-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIVPPPVHBJIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130566-34-6 |
Source
|
Record name | 3-chloro-2-(propan-2-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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